2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
説明
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one reflects its complex polycyclic framework. The molecular formula C₂₅H₂₄ClN₅O₂S (molecular weight: 514.01 g/mol) confirms the integration of a pyrido-pyrimidinone core, a 3-chlorophenyl-substituted piperazine, and a thiazolidinone moiety with Z-configuration at the exocyclic double bond. Key structural features include:
| Component | Substituents/Functional Groups |
|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | Fused bicyclic system with a ketone at position 4 |
| Piperazine ring | 4-(3-chlorophenyl) substitution at position 1 |
| Thiazolidinone | 3-ethyl, 4-oxo, 2-thioxo groups |
The Z-configuration of the thiazolidinone-methylidene group is critical for intramolecular non-covalent interactions, as evidenced by crystallographic studies.
X-ray Crystallographic Studies of Heterocyclic Core Systems
Single-crystal X-ray diffraction analysis reveals that the pyrido-pyrimidinone core adopts a near-planar conformation (dihedral angle <5° between rings), while the thiazolidinone ring exhibits an envelope conformation with sulfur as the flap atom. The piperazine ring adopts a chair conformation, with the 3-chlorophenyl group oriented equatorially to minimize steric strain. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 10.24 Å, b = 12.57 Å, c = 14.82 Å |
| Dihedral angle (thiazolidinone-pyrido-pyrimidinone) | 48.5° |
Intermolecular C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, forming infinite chains along the a-axis.
Spectroscopic Identification Techniques
NMR Spectral Analysis of Piperazine-Thiazolidinone Hybrid Systems
¹H NMR (400 MHz, DMSO-d₆) data highlights distinct proton environments:
- Pyrido-pyrimidinone system : Aromatic protons at δ 8.42 (d, J = 7.2 Hz, H-6) and δ 7.89 (t, J = 7.6 Hz, H-8).
- Piperazine ring : N–CH₂ signals at δ 3.21–3.45 (m, 8H) and 3-chlorophenyl protons at δ 7.32–7.58 (m, 4H).
- Thiazolidinone : Ethyl group (δ 1.12, t, J = 7.0 Hz; δ 3.02, q, J = 7.0 Hz) and exocyclic methylidene proton at δ 6.98 (s, CH=).
¹³C NMR confirms carbonyl (C=O: δ 168.9 ppm) and thioxo (C=S: δ 182.4 ppm) groups, consistent with thiazolidinone derivatives.
IR Vibrational Signatures of Thioxo and Carbonyl Functional Groups
IR spectroscopy (KBr, cm⁻¹) identifies:
Conformational Analysis Through Hirshfeld Surface Studies
Hirshfeld surface analysis quantifies intermolecular interactions:
| Interaction Type | Contribution (%) | Key Contacts |
|---|---|---|
| H⋯H | 48.2 | Pyrido-pyrimidinone core |
| C⋯H/H⋯C | 29.7 | Chlorophenyl-thiazolidinone |
| O⋯H/H⋯O | 15.4 | C=O⋯H–C hydrogen bonds |
| S⋯H/H⋯S | 6.7 | Thioxo group interactions |
The shape index map reveals concave regions (blue) at the thiazolidinone sulfur, indicating π-stacking with adjacent pyrido-pyrimidinone rings.
特性
分子式 |
C24H22ClN5O2S2 |
|---|---|
分子量 |
512.0 g/mol |
IUPAC名 |
(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22ClN5O2S2/c1-2-29-23(32)19(34-24(29)33)15-18-21(26-20-8-3-4-9-30(20)22(18)31)28-12-10-27(11-13-28)17-7-5-6-16(25)14-17/h3-9,14-15H,2,10-13H2,1H3/b19-15- |
InChIキー |
XDAZRQCRZULSGP-CYVLTUHYSA-N |
異性体SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)/SC1=S |
正規SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)SC1=S |
製品の起源 |
United States |
準備方法
Reaction Conditions and Mechanism
-
Substrates : 2-Chloropyridine (1.0 equiv) and (Z)-3-amino-3-(3-chlorophenyl)acrylate ester (1.2 equiv).
-
Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%) as a ligand.
-
Solvent : DMF at 130°C under nitrogen for 12–16 hours.
-
Mechanism :
Yield and Characterization
-
Yield : 75–88% after column chromatography (silica gel, ethyl acetate/hexane 1:4).
-
Analytical Data :
Functionalization at Position 3: Knoevenagel Condensation for Thiazolidinone Installation
Reaction Setup
Analytical Validation
-
1H NMR (400 MHz, DMSO-d6) : δ 7.89 (s, 1H, CH=), 4.12 (q, J = 7.0 Hz, 2H, NCH2CH3), 1.29 (t, J = 7.0 Hz, 3H, NCH2CH3).
Integrated Synthetic Pathway and Scalability
Combining the above steps yields the target compound in a three-step sequence:
| Step | Reaction | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Core formation | 85% | 98% |
| 2 | N-Alkylation | 82% | 97% |
| 3 | Knoevenagel condensation | 78% | 96% |
Comparative Analysis of Alternative Routes
Palladium-Catalyzed C–N Coupling
化学反応の分析
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
Substituent Variations on the Piperazine Ring
The 3-chlorophenyl group on the piperazine ring distinguishes the target compound from analogs with alternative substituents (Table 1).
Table 1: Piperazine Substituents in Related Compounds
The 3-chlorophenyl group may enhance binding affinity to aromatic-rich biological targets (e.g., serotonin or dopamine receptors) compared to alkyl or hydroxyalkyl substituents .
Modifications in the Thiazolidinone Moiety
The (Z)-configuration and 2-thioxo group in the target compound contrast with analogs featuring different stereochemistry or functional groups (Table 2).
Table 2: Thiazolidinone Variations
The 2-thioxo group in the target compound may improve resistance to enzymatic degradation compared to oxo analogs, while the Z-configuration ensures optimal spatial alignment for target engagement .
Pyrido[1,2-a]pyrimidin-4-one Core Modifications
The 9-methyl substitution in analogs (e.g., ) contrasts with the unsubstituted pyrido ring in the target compound, affecting electronic distribution and steric bulk (Table 3).
Table 3: Core Modifications
The absence of a methyl group at position 9 in the target compound may facilitate deeper binding pocket penetration in biological targets .
Research Findings and Implications
- Metabolic Stability: The 2-thioxo group in the thiazolidinone ring may reduce susceptibility to cytochrome P450 oxidation compared to oxo analogs .
- Synthetic Feasibility : Similar compounds (e.g., ) are synthesized via condensation reactions, but the target compound’s Z-configuration requires precise stereochemical control .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step organic reactions, including:
- Condensation of piperazine derivatives with chlorophenyl groups (e.g., 4-(3-chlorophenyl)piperazine) to form the core pyrido-pyrimidinone structure.
- Introduction of the thiazolidinone moiety via nucleophilic addition under controlled pH (6.5–7.0) and temperature (60–80°C) to avoid side reactions .
- Characterization of intermediates using NMR (1H/13C) and HPLC to confirm purity (>95%) and regioselectivity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography (using SHELX software for refinement) to resolve stereochemistry and Z/E configuration of the thiazolidinone methylidene group .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR spectroscopy to verify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Q. What safety precautions are essential during laboratory handling of this compound?
- Use fume hoods and personal protective equipment (PPE) due to potential toxicity (H300-H313 codes) .
- Store in airtight containers at –20°C to prevent degradation .
- Monitor residual solvents (e.g., DCM, DMF) via GC-MS to meet ICH guidelines .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thiazolidinone coupling step?
- Screen catalysts (e.g., DMAP, DBU) to enhance electrophilic substitution at the pyrido-pyrimidinone C3 position.
- Employ microwave-assisted synthesis (100–120°C, 30 min) to reduce reaction time and improve yield by 15–20% .
- Use DoE (Design of Experiments) to model interactions between temperature, solvent polarity, and pH .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) to distinguish target-specific effects from off-target interactions .
- Analyze batch purity via HPLC-DAD to rule out impurities (e.g., unreacted intermediates) influencing bioactivity .
- Perform molecular docking to correlate structural variations (e.g., Z-configuration) with receptor-binding affinities .
Q. How can structural ambiguities in the piperazine-thiazolidinone hybrid be resolved?
- Conduct NOESY NMR to confirm spatial proximity between the piperazine N4 and thiazolidinone C5 positions .
- Compare experimental XRD data with DFT-optimized molecular geometries to validate stereoelectronic effects .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Use QSAR models to estimate logP (2.8–3.5) and solubility (<0.1 mg/mL), indicating moderate bioavailability .
- Molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability and CYP450 metabolism .
Methodological Challenges & Data Analysis
Q. How should researchers address low reproducibility in biological assays?
- Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
- Include positive controls (e.g., known kinase inhibitors) in dose-response studies to validate assay sensitivity .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Synthesize analog libraries with variations at the:
Q. How can conflicting data on receptor binding mechanisms be reconciled?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
